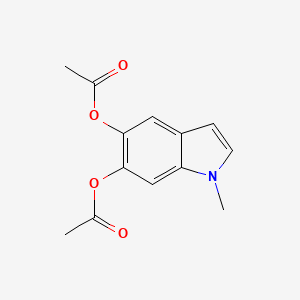

(5-Acetyloxy-1-methylindol-6-yl) acetate

Description

(5-Acetyloxy-1-methylindol-6-yl) acetate is a substituted indole derivative featuring acetyloxy groups at the C5 and C6 positions and a methyl group at the N1 position. For instance, the synthesis of C5-O-substituted indoles often involves cyclization of azidocinnamate esters under reflux conditions, as demonstrated in the preparation of 5-hydroxy- and 5-benzyloxy-indole derivatives . Additionally, domino processes combining acid-catalyzed cyclization and deprotection steps (e.g., Diels–Alder reactions followed by Mannich derivatization) are viable strategies for constructing multi-substituted indoles . The acetyloxy groups in the target compound likely influence its electronic and steric profiles, impacting reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

(6-acetyloxy-1-methylindol-5-yl) acetate |

InChI |

InChI=1S/C13H13NO4/c1-8(15)17-12-6-10-4-5-14(3)11(10)7-13(12)18-9(2)16/h4-7H,1-3H3 |

InChI Key |

QKLRJTVOBZFHTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Core Indole Synthesis via Copper-Catalyzed Cyclization

A foundational approach involves constructing the indole scaffold with pre-installed substituents. Adapted from Ullman-type cyclizations, the method proceeds as follows:

- Step 1 : React methyl α-formyl-(o-bromophenyl)acetate with 1-methylbutyn-3-yl-2-amine in methanol to form an enamine intermediate.

- Step 2 : Cyclize the enamine using CuI (5 mol%) and K₃PO₄ at 140°C for 12 hours, yielding 1-methylindole derivatives.

- Yield : ~50% after purification.

Optimization Note : Increasing temperature to 140°C improves cyclization efficiency compared to lower temperatures.

Selective Acetylation of Hydroxyl Groups

Post-cyclization, the 5- and 6-hydroxy groups on the indole are acetylated using classical methods:

- Reagents : Acetic anhydride (2.1 equiv), glacial acetic acid, and concentrated H₂SO₄ (catalyst).

- Procedure :

- Dissolve the indole intermediate in glacial acetic acid.

- Add H₂SO₄ dropwise, followed by acetic anhydride.

- Heat at 50°C for 20 minutes, then precipitate the product in ice water.

- Purification : Recrystallize from 95% ethanol to achieve >90% purity.

- Yield : 86–90%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| Catalyst | H₂SO₄ (5–10 mol%) |

| Recrystallization Solvent | Ethanol |

One-Pot Dual Acetylation and N-Methylation

A streamlined protocol from patent literature combines N-methylation and acetylation:

- Step 1 : Treat 1-naphthol analogs with formaldehyde and dimethylamine to form a Mannich base.

- Step 2 : Acetylate the intermediate using acetic anhydride in ethanol without isolation.

- Yield : 61–65% after filtration.

- Eliminates intermediate purification.

- Compatible with low Pd/C catalyst loading (10%) for reductions.

Quality Control and Purity Enhancement

- Charcoal Treatment : Stir the crude product with activated charcoal in methanol to remove colored impurities.

- Polymorphic Control : Recrystallize from acetone/ethanol mixtures to ensure consistent crystal form.

- HPLC Purity : >99.8% after charcoal treatment.

- Common Impurities : N-oxide derivatives (<0.2%).

Comparative Analysis of Methods

Scalability Considerations

- Batch Size : Methods from and are validated at >100 g scale.

- Solvent Recovery : Ethanol and acetone are recyclable, reducing environmental impact.

Chemical Reactions Analysis

1-Methyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activities. (5-Acetyloxy-1-methylindol-6-yl) acetate has been studied for its potential to inhibit the proliferation of cancer cells.

- Case Study : A study demonstrated that similar indole derivatives showed cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this compound may have similar effects, warranting further investigation into its structure-activity relationship.

Antioxidant Activity

Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Data Table 1: Antioxidant Activity of Indole Derivatives

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| Indole Derivative A | 15.2 | |

| Indole Derivative B | 10.5 | |

| This compound | TBD | Ongoing Studies |

Plant Growth Regulators

Indole derivatives are known to influence plant growth and development, acting as growth regulators.

- Case Study : Research involving tobacco callus and wheat leaf assays indicated that indole derivatives enhanced cytokinin-like activity, promoting cell division and growth. This suggests that this compound could be explored as a potential plant growth regulator.

Enzyme Inhibition

The compound's structural characteristics may allow it to interact with specific enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Data Table 2: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Effects on Physicochemical Properties

The substituent type and position critically determine the properties of indole derivatives. Key comparisons include:

- C5-O-Substituents :

- Acetyloxy (Target Compound) : The acetyloxy group (-OAc) is an electron-withdrawing ester, reducing electron density at the indole ring. This enhances susceptibility to hydrolysis under basic or acidic conditions, yielding hydroxyl groups .

- Hydroxy (5-Hydroxy-1H-indole-2-carboxylic acid) : The hydroxyl (-OH) group is polar and participates in strong hydrogen bonds, increasing solubility in polar solvents but requiring protection during synthesis to avoid undesired side reactions .

- Benzyloxy (5-Benzyloxy-1H-indole-2-carboxylic acid) : The benzyloxy (-OBn) group is bulky and electron-donating, improving stability under basic conditions. However, it necessitates catalytic hydrogenation for deprotection .

C6-Substituents :

- The acetyloxy group at C6 in the target compound contrasts with halogens (e.g., bromo, chloro in 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate) or methyl groups (e.g., 1-(5-methyl-1H-indol-6-yl)ethan-1-one). Halogens introduce steric bulk and electronegativity, favoring substitution reactions, whereas methyl groups enhance lipophilicity .

Hydrogen Bonding and Crystallinity

Crystal structure analyses of related compounds reveal distinct intermolecular interactions:

- Target Compound : Likely forms N–H···O hydrogen bonds between the indole NH and acetyloxy carbonyl groups, as seen in 1-(5-methyl-1H-indol-6-yl)ethan-1-one .

- 5-Hydroxyindole Derivatives : Exhibit stronger O–H···O hydrogen bonds, leading to higher melting points and crystallinity compared to acetyloxy-substituted analogs .

- Gramine Derivatives (e.g., 1-{3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one): Engage in N–H···N hydrogen bonds, altering packing motifs and solubility profiles .

Chemical Reactivity

- Hydrolysis : The acetyloxy groups in the target compound are labile under acidic/basic conditions, akin to the hydrolysis of methyl esters in 5-hydroxyindole-2-carboxylates .

- Electrophilic Substitution : Electron-withdrawing acetyloxy groups deactivate the indole ring toward electrophilic attack, contrasting with electron-donating substituents like -OBn or -Me, which enhance reactivity at C3 .

- Mannich Reactions : The target compound’s NH group could undergo derivatization, similar to the synthesis of gramine derivatives from 5-methylindoles .

Data Table: Key Properties of Selected Indole Derivatives

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for synthesizing (5-Acetyloxy-1-methylindol-6-yl) acetate, and how can reaction conditions be optimized?

- Methodology :

- Core Reaction Steps : Start with indole derivatives (e.g., 5-methoxyindole) and introduce functional groups via sequential acetylation. For example:

Chlorination : Use triphenylphosphine-carbon tetrachloride in acetonitrile to activate the indole ring .

Acetylation : Introduce acetyloxy groups via acetic anhydride or acetyl chloride under controlled pH (e.g., sodium acetate buffer) .

Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) to stabilize intermediates .

- Optimization :

- Temperature : Reflux in acetic acid (110–120°C) for 5–7 hours to ensure complete acetylation .

- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | PPh₃/CCl₄, CH₃CN, 25°C | 75–80 | |

| Acetylation | Ac₂O, NaOAc, reflux | 85–90 |

Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm acetyloxy and methyl group positions (e.g., δ 2.3 ppm for methyl, δ 2.1–2.5 ppm for acetate protons) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) for purity assessment; ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~260–280 m/z) .

- Cross-Validation : Compare spectral data with databases like ChemIDplus or EPA DSSTox for structural alignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodology :

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .

- Control for solvent effects (DMSO ≤0.1% v/v) to avoid interference .

- Impurity Analysis : Quantify byproducts (e.g., deacetylated derivatives) via LC-MS and correlate with bioactivity discrepancies .

- Dose-Response Curves : Perform IC₅₀ studies in triplicate with error margins <10% to ensure reproducibility .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodology :

- Laboratory Setup :

- Hydrolysis Kinetics : Incubate compound in buffered solutions (pH 4–9) at 25°C; monitor degradation via HPLC .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) and bioaccumulation potential .

- Statistical Design : Apply randomized block designs with split-plot arrangements (e.g., pH as main plot, temperature as subplot) to isolate variables .

Q. How can mechanistic studies elucidate the role of this compound in modulating enzymatic pathways?

- Methodology :

- Enzyme Inhibition Assays :

- Kinetic Analysis : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations .

- Docking Simulations : Perform in silico modeling (AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-2) .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.